An In-Depth Technical Guide to the Chemical Properties of 3-methyl-7-nitro-1H-indazole
An In-Depth Technical Guide to the Chemical Properties of 3-methyl-7-nitro-1H-indazole
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide focuses on a specific, yet lesser-documented member of this family: 3-methyl-7-nitro-1H-indazole . Due to the scarcity of direct literature on this particular regioisomer, this document provides a comprehensive analysis by integrating foundational chemical principles with comparative data from closely related, well-characterized isomers, such as 7-nitroindazole and 3-methyl-6-nitro-1H-indazole. We will explore the synthetic challenges, delve into detailed spectroscopic elucidation for unambiguous identification, and discuss the predicted reactivity and potential as a versatile building block in drug discovery and organic synthesis. This guide is intended to serve as a vital resource for researchers navigating the synthesis and application of this and similar nitroindazole derivatives.
Synthesis and the Challenge of Regioselectivity
The synthesis of nitroindazoles is a fundamental process, yet achieving regiochemical control is a significant synthetic hurdle. The electronic nature of the indazole ring system dictates the position of electrophilic substitution, often leading to a mixture of products.
The Causality of Isomer Formation
Direct nitration of 3-methyl-1H-indazole using standard mixed-acid conditions (HNO₃/H₂SO₄) typically yields a mixture of regioisomers, with the 5- and 6-nitro derivatives being the most commonly reported products.[2][3] This is because the positions para (C5) and ortho (C6) to the activating pyrazole ring are electronically favored for electrophilic attack. The C7 position is sterically hindered by the fused ring system and electronically less activated, making the direct synthesis of 7-nitroindazoles challenging and low-yielding.
Proposed Synthetic Strategy
A more viable and controlled approach to synthesizing 3-methyl-7-nitro-1H-indazole involves a strategy where the nitro group is already in place on the precursor before the indazole ring is formed. A plausible route starts from a substituted o-toluidine or a related aniline derivative. This "indirect" method offers superior regiochemical control compared to direct nitration of the pre-formed indazole core.[3]
Experimental Protocol: Indirect Synthesis
This protocol outlines a generalized, high-selectivity pathway for the target compound.
-
Diazotization of Precursor :
-
Suspend 2-methyl-6-nitroaniline (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.[4]
-
Stir the resulting solution for 30-60 minutes at low temperature.
-
-
Intramolecular Cyclization :
-
The unstable diazonium salt intermediate undergoes in situ intramolecular cyclization to form the indazole ring. This step may be facilitated by gentle warming after the diazotization is complete, though it often proceeds at room temperature.
-
-
Work-up and Purification :
-
Quench the reaction mixture by pouring it into a beaker of crushed ice.
-
Neutralize the solution carefully with a base, such as aqueous sodium hydroxide, until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 3-methyl-7-nitro-1H-indazole.
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Physicochemical and Spectroscopic Properties
The precise placement of the nitro group at the C7 position induces distinct physicochemical and spectroscopic characteristics. While experimental data for the title compound is not widely published, we can predict its properties and outline a definitive characterization workflow based on data from analogous compounds.[5][6]
Core Physicochemical Data
The following table summarizes the expected properties of 3-methyl-7-nitro-1H-indazole, with comparative data from its well-documented 6-nitro isomer.
| Property | 3-methyl-7-nitro-1H-indazole (Predicted/Comparative) | 3-methyl-6-nitro-1H-indazole (Reference) |
| CAS Number | Not assigned | 6494-19-5[3] |
| Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂[3] |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol [3] |
| Appearance | Yellow to orange crystalline solid | Yellow to brown powder[3] |
| Melting Point | Expected ~180-190°C (Similar to other nitroindazoles) | 187-188°C[3] |
| Solubility | Poorly soluble in water; soluble in DMSO, DMF, methanol[7] | Slightly soluble in Chloroform and Methanol |
| LogP (Predicted) | ~1.8 | ~1.8[8] |
Spectroscopic Elucidation: A Comparative Approach
Unambiguous identification of the 7-nitro isomer from other regioisomers is critical. This is achieved by a combination of NMR, FT-IR, and Mass Spectrometry, where the electronic influence of the C7-nitro group provides a unique fingerprint.[5]
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is the most powerful tool for distinguishing nitroindazole isomers. The strong electron-withdrawing and anisotropic effects of the nitro group cause significant downfield shifts for nearby protons.
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Key Differentiating Feature : In the 7-nitro isomer, the H-6 proton is expected to be the most downfield of the aromatic signals (likely > 8.0 ppm) and will appear as a doublet. The H-4 and H-5 protons will form a set of coupled doublets or triplets. A key feature for 7-nitroindazoles is the potential for a strong intramolecular hydrogen bond between the N1-H and the C7-nitro group, which can significantly broaden and shift the N-H proton signal to a very high delta value (e.g., ~14 ppm).[9]
2.2.2. ¹³C NMR Spectroscopy
The carbon spectrum complements the proton data. The C7 carbon, directly attached to the nitro group, will be significantly deshielded.
-
Key Differentiating Feature : The C7 signal will be highly diagnostic. Furthermore, the electronic perturbation of the C7-nitro group will uniquely influence the chemical shifts of the adjacent C6 and C7a carbons compared to other isomers.[6]
2.2.3. FT-IR Spectroscopy
Infrared spectroscopy is used to confirm the presence of key functional groups.
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N-H Stretch : A broad peak is expected in the range of 3300-3400 cm⁻¹, characteristic of the indazole N-H bond.[5]
-
NO₂ Stretches : Two strong, sharp peaks are definitive for the nitro group: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[5]
-
C-H Aromatic/Aliphatic : Aromatic C-H stretches will appear around 3100 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.[5]
2.2.4. Mass Spectrometry
Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation.
-
Molecular Ion Peak ([M]⁺) : The primary use is to confirm the molecular weight of 177.16. Electron Ionization (EI) should show a strong molecular ion peak.
-
Fragmentation : Common fragmentation pathways for nitroaromatics include the loss of NO₂ (M-46) and NO (M-30).
Reactivity and Synthetic Utility
The chemical behavior of 3-methyl-7-nitro-1H-indazole is governed by the interplay between the electron-rich pyrazole moiety and the strongly electron-withdrawing nitro-substituted benzene ring. This makes it a valuable intermediate for further chemical transformations.
N-Alkylation: A Study in Kinetic vs. Thermodynamic Control
Alkylation of the indazole nitrogen is a common and critical reaction in drug synthesis. The indazole anion can be alkylated at either the N1 or N2 position, and the outcome is highly dependent on reaction conditions.
-
Thermodynamic Control (N1-Alkylation) : The 1H-indazole tautomer is generally more stable.[10] Therefore, conditions that allow for equilibration, such as using a strong base (e.g., NaH) in an aprotic solvent (e.g., THF), favor the formation of the more stable N1-alkylated product.[11]
-
Kinetic Control (N2-Alkylation) : The N2 position can be more sterically accessible or nucleophilic, leading to a faster initial reaction. Research has shown that substituents at the C7 position, particularly electron-withdrawing groups like NO₂, can strongly direct alkylation to the N2 position.[10][11] This makes the N2-alkylation of 7-nitroindazoles a highly regioselective process, which is synthetically valuable.
Reduction of the Nitro Group
The transformation of the nitro group into an amine is a gateway to a vast array of subsequent chemistries, including amide bond formation, diazotization, and reductive amination. This conversion unlocks the potential of the molecule as a versatile scaffold.
Protocol: Nitro Group Reduction to 7-amino-3-methyl-1H-indazole
-
Setup : In a round-bottom flask, dissolve 3-methyl-7-nitro-1H-indazole (1.0 equiv.) in a suitable solvent like ethanol or ethyl acetate.
-
Reduction : Add a reducing agent. Common choices include:
-
Tin(II) Chloride (SnCl₂·2H₂O) : Add an excess (3-5 equiv.) of SnCl₂·2H₂O and heat the mixture to reflux for several hours.
-
Catalytic Hydrogenation : Add a catalytic amount of 10% Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
-
Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up :
-
For hydrogenation, filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
For SnCl₂ reduction, cool the mixture and carefully basify with aqueous NaOH or NaHCO₃ to precipitate tin salts and free the amine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 7-amino-3-methyl-1H-indazole.
-
Applications in Drug Discovery
The resulting 7-amino-3-methyl-1H-indazole is a highly valuable building block. The amino group serves as a handle for introducing diverse side chains, while the indazole core acts as a bioisostere for other aromatic systems like indole. Analogous nitroindazoles are key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics.[2][12] 7-Nitroindazole itself is a known selective inhibitor of neuronal nitric oxide synthase (nNOS), highlighting the pharmacological potential of this scaffold in neuroscience research.[7][13]
Safety and Handling
As with all nitroaromatic compounds, 3-methyl-7-nitro-1H-indazole should be handled with care in a well-ventilated fume hood.
-
Hazards : Based on data for 7-nitroindazole, the compound is expected to be toxic if swallowed and may cause serious eye irritation.[12]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage : Store in a cool, dry place away from incompatible materials.
Conclusion
While direct experimental data for 3-methyl-7-nitro-1H-indazole is limited, a robust understanding of its chemical properties can be constructed through a logical, comparative analysis of its isomers. Its synthesis requires careful regiochemical control, with indirect methods being superior to direct nitration. The unique spectroscopic fingerprint, driven by the C7-nitro group, allows for its unambiguous identification. The compound's reactivity, particularly the N2-selective alkylation and the facile reduction of the nitro group, establishes it as a synthetically valuable intermediate. For researchers in medicinal chemistry and drug development, 3-methyl-7-nitro-1H-indazole represents a promising scaffold for the creation of novel and potent therapeutic agents.
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